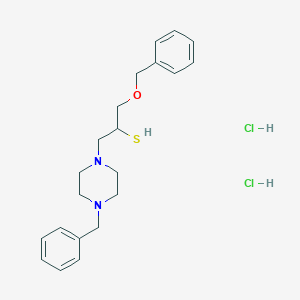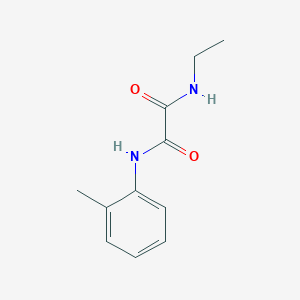
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate, also known as DMMPA, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mechanism of Action
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate's mechanism of action is not well understood, but it is believed to act as an acetylcholinesterase inhibitor. This means that this compound may prevent the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synapse. This can cause overstimulation of the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of mitochondrial function. These effects can lead to various symptoms, including muscle weakness, respiratory distress, and seizures.
Advantages and Limitations for Lab Experiments
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments, including its relatively low cost and high stability. However, its toxicity and potential side effects must be taken into consideration when designing experiments. This compound should be handled with care, and proper safety protocols should be followed.
Future Directions
There are several future directions for research on 3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate, including the development of more efficient synthesis methods, the study of its potential as a flame retardant and pesticide, and the investigation of its mechanism of action. Additionally, this compound's potential as an acetylcholinesterase inhibitor may have implications for the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound's potential as an acetylcholinesterase inhibitor and its implications for the development of new treatments for neurological disorders make it a promising area for future research.
Synthesis Methods
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate can be synthesized using different methods, and the most common method involves the reaction of 3,5-dimethylphenol with 4-butoxyaniline in the presence of a catalyst. The resulting product is then reacted with methylphosphonic dichloride to produce this compound. This method has been optimized to increase the yield of this compound and reduce the production of unwanted byproducts.
Scientific Research Applications
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate has been used in scientific research for various purposes, including as a ligand for the study of metal-ion complexes, as a precursor for the synthesis of other phosphonamidates, and as a potential inhibitor of acetylcholinesterase activity. This compound has also been studied for its potential use as a flame retardant and as a pesticide.
properties
IUPAC Name |
4-butoxy-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO3P/c1-5-6-11-22-18-9-7-17(8-10-18)20-24(4,21)23-19-13-15(2)12-16(3)14-19/h7-10,12-14H,5-6,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKXEJRONGPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5023827.png)

![2,4,6-trimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5023842.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5023848.png)

![6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5023867.png)
![ethyl [(7-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5023874.png)
![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)
![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)
![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5023911.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)